1,5-Di(naphthalen-2-yl)-1h-tetrazole
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Overview
Description
1,5-Di(naphthalen-2-yl)-1h-tetrazole is a chemical compound known for its unique structure and properties It consists of a tetrazole ring substituted with two naphthalene groups at the 1 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Di(naphthalen-2-yl)-1h-tetrazole typically involves the reaction of naphthalene derivatives with azide compounds under specific conditions. One common method includes the cycloaddition reaction between 2-naphthyl azide and an appropriate alkyne. The reaction is usually carried out in the presence of a copper catalyst and under inert atmosphere to ensure high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,5-Di(naphthalen-2-yl)-1h-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthalenes.
Scientific Research Applications
1,5-Di(naphthalen-2-yl)-1h-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 1,5-Di(naphthalen-2-yl)-1h-tetrazole exerts its effects is largely dependent on its application. In organic electronics, its unique structure allows for efficient charge transport and strong emission properties. In biological systems, it may interact with specific molecular targets through π-π stacking interactions and hydrogen bonding, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,5-Di(anthracen-2-yl)naphthalene: Known for its high-efficiency charge transport and strong blue solid-state emission.
1,5-Di(4-(2-methylbut-3-yn-2-ol)]-naphthalene: Another naphthalene derivative with distinct structural and electronic properties.
Uniqueness
1,5-Di(naphthalen-2-yl)-1h-tetrazole stands out due to its tetrazole ring, which imparts unique electronic properties and reactivity compared to other naphthalene derivatives. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.
Properties
CAS No. |
6321-73-9 |
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Molecular Formula |
C21H14N4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1,5-dinaphthalen-2-yltetrazole |
InChI |
InChI=1S/C21H14N4/c1-3-7-17-13-19(10-9-15(17)5-1)21-22-23-24-25(21)20-12-11-16-6-2-4-8-18(16)14-20/h1-14H |
InChI Key |
UHAFZCOMIRZXPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN=NN3C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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